5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Vue d'ensemble

Description

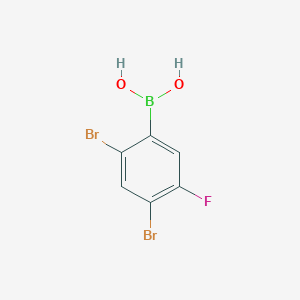

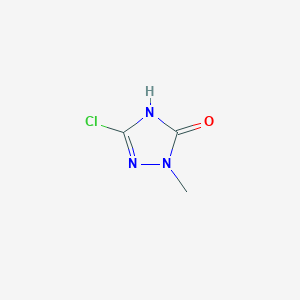

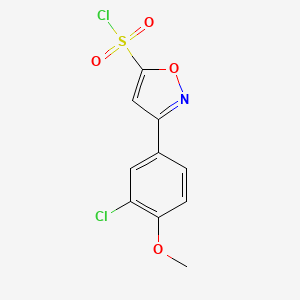

5-Chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (5-chloro-M2T) is an organic compound belonging to the triazole family of heterocyclic compounds. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 5-chloro-M2T has a variety of uses in scientific research and laboratory experiments. It is used as an intermediate in organic synthesis, as a reagent in the synthesis of various pharmaceuticals, and as a catalyst in the production of various polymers.

Applications De Recherche Scientifique

Antimicrobial Agent

5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one: has been studied for its antimicrobial properties. Derivatives of the imidazole group, to which this compound belongs, have shown a broad range of biological activities, including antibacterial and antifungal effects . This makes it a candidate for developing new antimicrobial agents that could be used in treating infectious diseases.

Agricultural Chemicals

The triazole ring is a common motif in agricultural chemicals, particularly in pesticides and herbicides . The compound’s potential for use in these applications stems from its ability to interfere with the biological processes of pests and weeds, providing a means for crop protection and yield improvement.

Pharmaceutical Research

Imidazole derivatives are known to possess various pharmacological activities. They serve as core structures in several drugs, exhibiting anti-inflammatory, antitumor, antidiabetic, and anti-allergic properties . 5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one could be utilized in the synthesis of new pharmaceuticals that leverage these beneficial effects.

Corrosion Inhibitors

Compounds with a triazole ring have been investigated for their corrosion inhibition properties. They can form a protective layer on metals, preventing oxidation and degradation . This application is particularly relevant in industries where metal components are exposed to harsh environments.

Explosives Development

Similar compounds with a triazole ring have been used in the synthesis of explosives. They can contribute to the stability and performance of explosive materials . Research into 5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one could lead to the development of safer and more efficient explosive compounds.

Biocidal Applications

Isothiazolone derivatives, which are structurally related to this compound, are used as biocides in various industrial applications . The compound’s potential biocidal activity could be harnessed in formulations to control microbial growth in systems such as cooling towers or metalworking fluids.

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds with a similar 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

It’s worth noting that compounds with a 1,2,4-triazole nucleus are known to interact with multiple biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with a similar 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .

Propriétés

IUPAC Name |

5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGIWFHUNHSWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)